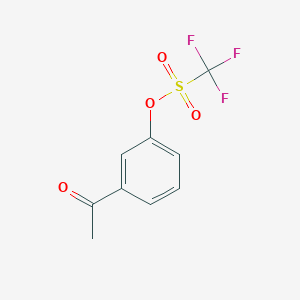
3'-(Trifluoromethylsulfonyloxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Acetylphenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H7F3O4S . It is a derivative of phenyl trifluoromethanesulfonate, where the acetyl group is positioned meta to the trifluoromethanesulfonate group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Acetylphenyl trifluoromethanesulfonate typically involves the reaction of m-acetylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and to ensure a high yield of the desired product .
Industrial Production Methods: Industrial production of m-Acetylphenyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: m-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethanesulfonate group.
Acylation Reactions: The acetyl group can undergo acylation reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl boronic acid, the product would be a biaryl compound .
Scientific Research Applications
Chemistry: m-Acetylphenyl trifluoromethanesulfonate is widely used in organic synthesis as a building block for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, m-Acetylphenyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of m-Acetylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Acetylphenyl trifluoromethanesulfonate: Similar in structure but with the acetyl group in the para position.
2-Acetylphenyl trifluoromethanesulfonate: Similar in structure but with the acetyl group in the ortho position.
Uniqueness: m-Acetylphenyl trifluoromethanesulfonate is unique due to the position of the acetyl group, which influences its reactivity and the types of reactions it can undergo. The meta position provides different steric and electronic properties compared to the ortho and para isomers, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C9H7F3O4S |
|---|---|
Molecular Weight |
268.21 g/mol |
IUPAC Name |
(3-acetylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-3-2-4-8(5-7)16-17(14,15)9(10,11)12/h2-5H,1H3 |
InChI Key |
VJKSJJXPQXTAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


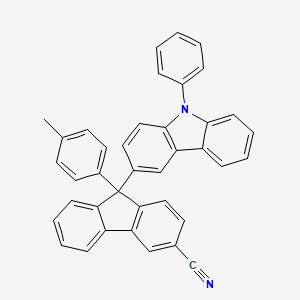


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
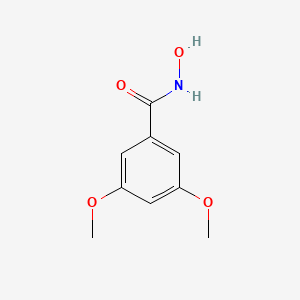
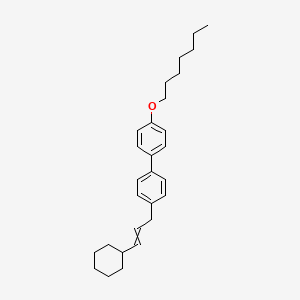
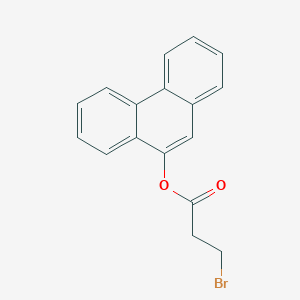


![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)

![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)
